molecular formula C9H12N2O3 B13805799 Ethyl 3-amino-5-methoxyisonicotinate

Ethyl 3-amino-5-methoxyisonicotinate

Cat. No.: B13805799
M. Wt: 196.20 g/mol
InChI Key: GKTSCSMRPKGYDM-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-methoxyisonicotinate is an organic compound that belongs to the class of isonicotinates It is characterized by the presence of an ethyl ester group, an amino group, and a methoxy group attached to the isonicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-5-methoxyisonicotinate typically involves the esterification of 3-amino-5-methoxyisonicotinic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

3-amino-5-methoxyisonicotinic acid+ethanolcatalystEthyl 3-amino-5-methoxyisonicotinate+water\text{3-amino-5-methoxyisonicotinic acid} + \text{ethanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} 3-amino-5-methoxyisonicotinic acid+ethanolcatalyst​Ethyl 3-amino-5-methoxyisonicotinate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-methoxyisonicotinate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Ethyl 3-amino-5-methoxyisonicotinol.

    Substitution: Various substituted isonicotinates depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a probe for biochemical assays.

    Medicine: The compound has shown potential as a precursor for the development of pharmaceutical agents, particularly in the treatment of infectious diseases.

    Industry: It is utilized in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5-methoxyisonicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester and methoxy groups can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target enzymes, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-amino-5-methoxyisonicotinate can be compared with other similar compounds, such as:

    3-amino-5-methylisoxazole: Both compounds contain an amino group, but this compound has an additional ester and methoxy group, which can influence its reactivity and applications.

    Methyl isonicotinate: This compound lacks the amino and methoxy groups, making it less versatile in certain chemical reactions.

    5-amino-3-methylisoxazole: Similar to 3-amino-5-methylisoxazole, but with different substitution patterns that affect its chemical behavior.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 3-amino-5-methoxypyridine-4-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-3-14-9(12)8-6(10)4-11-5-7(8)13-2/h4-5H,3,10H2,1-2H3

InChI Key

GKTSCSMRPKGYDM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=NC=C1N)OC

Origin of Product

United States

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